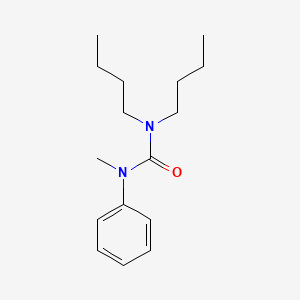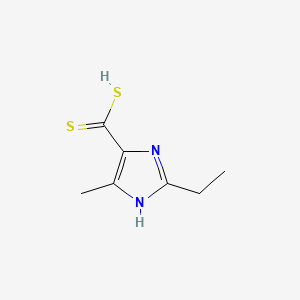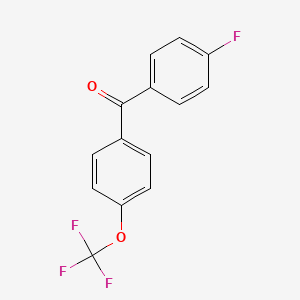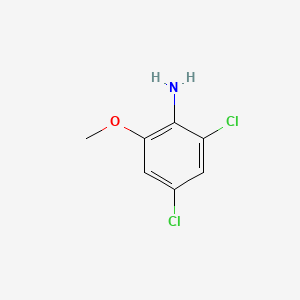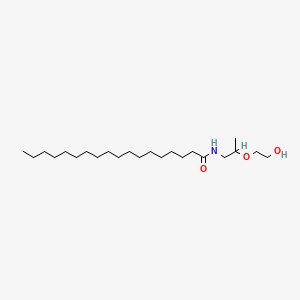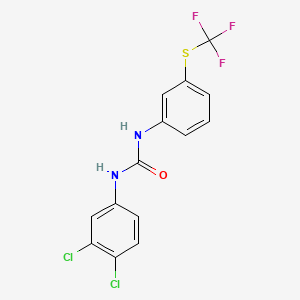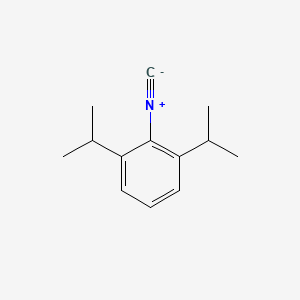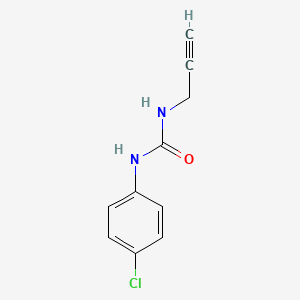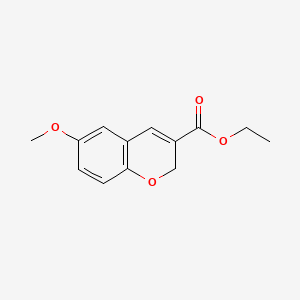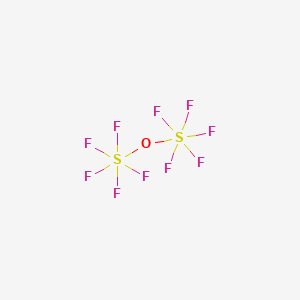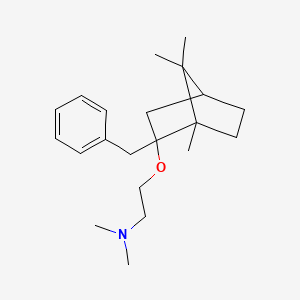![molecular formula C14H15ClN2O B1623034 2-Cloro-5,6,7,8,9,10-hexahidrociclohepta[b]indol-6-carboxamida CAS No. 371219-74-8](/img/structure/B1623034.png)
2-Cloro-5,6,7,8,9,10-hexahidrociclohepta[b]indol-6-carboxamida
Descripción general
Descripción
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide is a complex organic compound with the molecular formula C14H15ClN2O and a molecular weight of 262.73 g/mol. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Aplicaciones Científicas De Investigación
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in cycloaddition reactions.
Biology: The compound’s indole moiety makes it a valuable scaffold for designing biologically active molecules, including potential drug candidates.
Medicine: Research has explored its potential therapeutic applications, particularly in targeting specific molecular pathways and receptors.
Industry: It is used in the production of specialty chemicals and advanced materials.
Métodos De Preparación
The synthesis of 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-1-methyl-1H-indol-3-yl-2-oxoacetyl chloride with alk-3-enoic acids to form the corresponding 6-substituted 5-methyl-5,6-dihydrocyclohepta[b]indole derivatives . Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality of the final product.
Análisis De Reacciones Químicas
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole core of the compound allows it to engage in hydrogen bonding and π-π interactions with various biological macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .
Comparación Con Compuestos Similares
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide can be compared with other similar indole derivatives, such as:
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole: This compound lacks the chlorine and carboxamide groups, resulting in different chemical and biological properties.
6-Substituted 5-methyl-5,6-dihydrocyclohepta[b]indole derivatives: These compounds have various substituents at the 6-position, which can significantly alter their reactivity and biological activity.
Propiedades
IUPAC Name |
2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(16)18)13(9)17-12/h5-7,10,17H,1-4H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIVOOWWGYJNLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(C1)C(=O)N)NC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394183 | |
| Record name | 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646628 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
371219-74-8 | |
| Record name | 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

